Superior Anti-Hyaluronidase Activity: L-Chicoric Acid Outperforms Cynarine and Chlorogenic Acid
L-Chicoric acid exhibits greater anti-hyaluronidase activity compared to structurally similar caffeoyl conjugates. In a direct head-to-head comparison, L-Chicoric acid inhibited hyaluronidase with an IC₅₀ of 0.42 mM, which is significantly more potent than cynarine (IC₅₀ = 1.85 mM) and chlorogenic acid (IC₅₀ = 2.25 mM) [1]. This represents a 4.4-fold and 5.4-fold increase in potency, respectively.
| Evidence Dimension | Hyaluronidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.42 mM |
| Comparator Or Baseline | Cynarine: 1.85 mM; Chlorogenic acid: 2.25 mM |
| Quantified Difference | 4.4-fold more potent than cynarine; 5.4-fold more potent than chlorogenic acid |
| Conditions | In vitro enzyme assay using hyaluronidase; Echinacea angustifolia root extracts |
Why This Matters
For researchers studying anti-inflammatory mechanisms or developing topical formulations, L-Chicoric acid provides a demonstrably more potent starting point than other common caffeic acid derivatives, reducing the amount of compound needed for equivalent effect.
- [1] Facino RM, Carini M, Aldini G. Direct characterization of caffeoyl esters with antihyaluronidase activity in crude extracts from Echinacea angustifolia roots by fast atom bombardment tandem mass spectrometry. Farmaco. 1993;48(10):1447-1461. View Source
